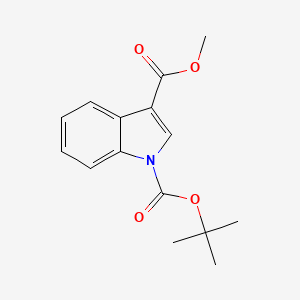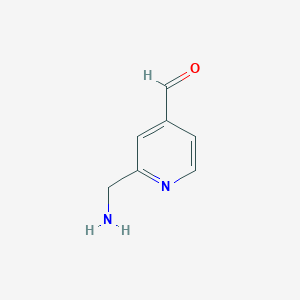
2-(4-Butylbenzamido)thiophene-3-carboxylic acid
Overview
Description
“2-(4-Butylbenzamido)thiophene-3-carboxylic acid” is a chemical compound with the molecular formula C16H17NO3S . It has a molecular weight of 303.38 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H17NO3S/c1-2-3-4-11-5-7-12(8-6-11)14(18)17-15-13(16(19)20)9-10-21-15/h5-10H,2-4H2,1H3,(H,17,18)(H,19,20) .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 303.38 .Scientific Research Applications
Chemical Synthesis and Modification
Research on the synthesis of thiophene derivatives, including methods and applications, has shown that these compounds possess significant biological activities and can be used in various fields such as medicinal chemistry. For instance, the synthesis of thiophenes has attracted attention due to their applications in antimicrobial, anticancer, and anti-inflammatory activities. The development of novel synthetic approaches aims to enhance the efficiency and versatility of thiophene synthesis, potentially leading to the discovery of new drugs and materials (Xuan, 2020).
Biological Activities
Thiophene derivatives have been evaluated for their potential carcinogenicity. The study focused on the thiophene analogues of known carcinogens, suggesting that while these compounds show activity in vitro, their overall behavior raises questions about their potential to cause tumors in vivo. This highlights the importance of evaluating the biological activities of thiophene compounds and their derivatives for safety and efficacy (Ashby et al., 1978).
Anticancer Agents
The review on cinnamic acid derivatives as anticancer agents discusses the chemical flexibility offered by the carboxylic acid functionality in cinnamic acids, leading to the synthesis of various derivatives with anticancer potentials. This indicates that modifications to the carboxylic acid moiety, as seen in compounds like 2-(4-Butylbenzamido)thiophene-3-carboxylic acid, could play a significant role in the development of new anticancer agents (De et al., 2011).
Metabolic Activation
The metabolic activation of carboxylic acids, including the formation of acyl-glucuronides and acyl-CoA thioesters, is crucial for understanding the pharmacokinetics and potential toxicities of these compounds. This knowledge is essential for the development of safer carboxylic acid-containing drugs, including those related to this compound, by predicting and mitigating adverse reactions associated with their metabolic activation (Skonberg et al., 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-[(4-butylbenzoyl)amino]thiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-2-3-4-11-5-7-12(8-6-11)14(18)17-15-13(16(19)20)9-10-21-15/h5-10H,2-4H2,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYBOZZOXRKGCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B1438613.png)







![1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1438628.png)



![1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438633.png)

